Sudan II-d6

Description

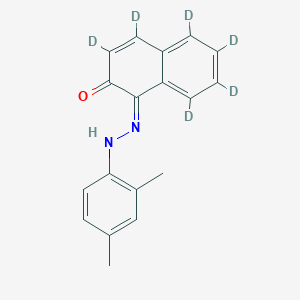

Sudan II is a member of azobenzenes.

Propriétés

Numéro CAS |

1014689-15-6 |

|---|---|

Formule moléculaire |

C18H16N2O |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |

Clé InChI |

JBTHDAVBDKKSRW-ONKFGEBXSA-N |

SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C |

SMILES isomérique |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)C)C)O)[2H])[2H])[2H])[2H] |

SMILES canonique |

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |

Color/Form |

Red needles Brown-red crystals; red needles |

melting_point |

166 °C |

Description physique |

C.i. solvent orange 7 appears as red crystals. Insoluble in water. Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |

Solubilité |

Insoluble in water; sol in ethanol, acetone and benzene Soluble in ethe |

Pression de vapeur |

0.00000001 [mmHg] |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Analytical Application of Sudan II-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of Sudan II-d6, an isotopically labeled synthetic azo dye. It is primarily intended for professionals in analytical chemistry, food safety, and toxicology who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Compound Identification and Chemical Properties

This compound is the deuterated form of Sudan II, with six hydrogen atoms on the naphthalene (B1677914) ring system replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but mass-shifted, allowing for precise quantification.

General Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Data for the non-deuterated analogue, Sudan II, are included for comparison, as the physical properties are expected to be very similar.

| Property | This compound | Sudan II (for comparison) | Citations |

| Synonyms | 1-(2,4-Dimethyl-phenylazo)naphthalene-d6-ol, Sudan 2 D6 (naphthyl D6) | Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol | |

| CAS Number | 1014689-15-6 | 3118-97-6 | |

| Molecular Formula | C₁₈H₁₀D₆N₂O | C₁₈H₁₆N₂O | |

| Molecular Weight | 282.37 g/mol | 276.33 g/mol | |

| Appearance | - | Orange-red to brownish-orange powder | [1][2] |

| Melting Point | Not specified; expected to be similar to Sudan II | 156-158 °C | [1][2][3] |

Solubility and Stability

Sudan II is a fat-soluble (lysochrome) dye.[3][4] This property dictates its solubility in various organic solvents, a critical consideration for sample preparation and chromatographic analysis.

| Solvent | Solubility of Sudan II | Citations |

| Chloroform | 10 mg/mL | [2] |

| DMSO | 30 mg/mL | [5] |

| Ethanol | Soluble | [4] |

| Acetonitrile (B52724) | Soluble (used as a solvent for standards and extraction) | [6] |

| Acetone | Soluble | [4] |

| Benzene | Soluble | [4] |

Stability: Store at room temperature, protected from light. Solutions should be stored in dark bottles at 4°C to prevent degradation.[7]

Chemical Safety and Reactivity

As an azo compound, Sudan II and its deuterated analogue share certain chemical hazards. The non-deuterated form is classified by the International Agency for Research on Cancer (IARC) as a Category 3 carcinogen.[4]

-

Reactivity Profile: Azo compounds can form toxic gases when mixed with acids, aldehydes, amides, and other reactive chemicals. Flammable gases may be generated upon mixing with alkali metals. Explosive combinations can occur with strong oxidizing agents.[4]

-

Safety Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood.

Application as an Internal Standard in Food Safety Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods for the detection and quantification of illegal Sudan dyes in food products. Its use corrects for analyte loss during sample preparation and compensates for matrix effects during analysis, ensuring high accuracy and precision.[8]

Experimental Protocol: Determination of Sudan Dyes in Chili Products by LC-MS/MS

The following is a detailed methodology adapted from the official "Method of Test for Sudan Dyes in Foods (2)" published by the Taiwan Food and Drug Administration (TFDA).[9] This protocol outlines the analysis of four Sudan dyes (I, II, III, and IV) in chili products.

1. Preparation of Solutions:

-

Internal Standard Stock Solution: Accurately weigh ~10 mg of this compound, dissolve in acetonitrile, and dilute to a final volume of 100 mL. Store at 4°C.

-

Working Internal Standard Solution: Dilute the stock solution with acetonitrile to a final concentration of 0.1 µg/mL.

2. Sample Extraction:

-

Accurately weigh ~1 g of a homogenized chili product sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and a known volume of the 0.1 µg/mL this compound internal standard solution.

-

Shake vigorously for 30 minutes.

-

Centrifuge at >5000 x g for 10 minutes. The supernatant is collected for purification.

3. Sample Purification (Solid-Phase Extraction - SPE):

-

Condition a silica (B1680970) SPE cartridge (e.g., Sep-Pak, 1 g, 6 mL) with n-hexane.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a suitable solvent (e.g., n-hexane/diethyl ether mixture) to remove interfering compounds.

-

Elute the target Sudan dyes (and the this compound internal standard) with an appropriate elution solvent (e.g., n-hexane/diethyl ether with a higher polarity).

-

Evaporate the eluent to near dryness using a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/tetrahydrofuran mixture) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic System: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Column: C18 reverse-phase column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm).[9]

-

Ion Source: Electrospray Ionization (ESI), positive mode.[9]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound is monitored.

LC-MS/MS Parameters for this compound:

| Parameter | Value |

| Precursor Ion (m/z) | 283 |

| Product Ion (m/z) | 121 |

| Mode | Positive ESI |

Note: These values are indicative and may require optimization based on the specific instrument used.[9]

5. Quantification:

-

A calibration curve is generated using matrix-matched standards containing known concentrations of the target Sudan dyes and a constant concentration of the this compound internal standard.

-

The amount of each Sudan dye in the sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol described above for the determination of Sudan dyes in food samples.

Diagram 1: Workflow for Sudan Dye Analysis using this compound Internal Standard.

References

- 1. Simultaneous determination of four Sudan dyes in rat blood by UFLC–MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. lcms.cz [lcms.cz]

- 4. fda.gov.tw [fda.gov.tw]

- 5. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. thamesrestek.co.uk [thamesrestek.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. fda.gov.tw [fda.gov.tw]

Technical Guide: Solubility and Application of Sudan II-d6 in Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of the deuterated azo dye, Sudan II-d6, in ethanol (B145695). It includes quantitative solubility data, detailed experimental protocols for solution preparation, and a visualization of a common experimental workflow involving Sudan dyes. This document is intended to serve as a comprehensive resource for laboratory professionals utilizing this compound in their research.

Quantitative Solubility Data

| Compound | Solvent | Temperature | Solubility |

| Sudan II | Ethanol | Not Stated | 1 mg/mL |

| This compound | Ethanol | Not Stated | Presumed to be ≈ 1 mg/mL |

Experimental Protocol: Preparation of a Saturated Ethanolic Solution of this compound

This protocol details the steps for preparing a saturated solution of this compound in ethanol, a common procedure for determining solubility or for use in staining applications.

2.1 Materials and Equipment

-

This compound powder

-

Absolute ethanol (ACS grade or higher)

-

Analytical balance

-

Spatula

-

Volumetric flask (e.g., 10 mL)

-

Magnetic stirrer and stir bar

-

Vortex mixer

-

Syringe filters (0.2 µm, PTFE or similar solvent-resistant membrane)

-

Syringes

-

Scintillation vials or other suitable containers

2.2 Procedure

-

Weighing the Solute: Accurately weigh an excess amount of this compound powder (e.g., 20 mg) and transfer it to a 10 mL volumetric flask. The use of an excess amount ensures that a saturated solution is achieved.

-

Adding the Solvent: Add approximately 8 mL of absolute ethanol to the volumetric flask.

-

Initial Dissolution: Cap the flask and vortex the mixture for 1-2 minutes to facilitate the initial dispersion and dissolution of the powder.

-

Equilibration: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Allow the solution to stir at a constant speed for a minimum of 24 hours at a controlled room temperature (e.g., 25°C). This extended stirring period ensures that the solution reaches equilibrium and becomes fully saturated.

-

Sedimentation: After the equilibration period, turn off the stirrer and allow the undissolved this compound to settle at the bottom of the flask for at least 1 hour. This step is crucial to minimize the amount of solid material aspirated in the next step.

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.2 µm syringe filter to the syringe.

-

Sample Collection: Dispense the filtered, saturated solution into a clean, pre-weighed vial. This filtered solution is now ready for quantitative analysis (e.g., via UV-Vis spectrophotometry or HPLC) to determine the exact concentration of dissolved this compound, which represents its solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a histological staining procedure using a Sudan dye, a common application for these compounds in biological research.[1][4][5]

References

An In-depth Technical Guide to Sudan II-d6: Properties, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sudan II-d6, a deuterated analog of the synthetic azo dye Sudan II. This document details its chemical properties, its primary application as an internal standard in analytical chemistry, and the toxicological profile of its non-deuterated counterpart, Sudan II. The information is presented to support research, development, and safety assessment activities.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Sudan II, where six hydrogen atoms on the naphthyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound and Sudan II

| Property | This compound | Sudan II |

| CAS Number | 1014689-15-6[1] | 3118-97-6 |

| Molecular Formula | C₁₈H₁₀D₆N₂O | C₁₈H₁₆N₂O[2] |

| Molecular Weight | 282.38 g/mol (approx.) | 276.33 g/mol |

| IUPAC Name | 1-((2,4-dimethylphenyl)azo)naphthalen-3,4,5,6,7,8-d6-2-ol | 1-((2,4-dimethylphenyl)azo)-2-naphthol[2] |

| Synonyms | Sudan 2 D6 (naphthyl D6), 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-(4,6-dimethylphenyl)diazenyl]- | Solvent Orange 7, C.I. 12140[2] |

| Appearance | Red powder[2] | Red powder[2] |

| Melting Point | Not readily available | 156–158 °C[2] |

| Maximum Absorption (λmax) | Not readily available | 493(420) nm[2] |

| Solubility | Soluble in organic solvents | Fat-soluble[2] |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Sudan dyes in various matrices, particularly in food products where they are banned as additives.[3] The use of a deuterated standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[3]

Experimental Protocol: Determination of Sudan Dyes in Food Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of Sudan dyes from a solid food matrix (e.g., chili powder) using this compound as an internal standard.

2.1.1. Materials and Reagents

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2.1.2. Sample Preparation and Extraction

-

Weigh 1 g of the homogenized food sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the mixture for 1 minute and sonicate for 30 minutes.[4]

-

Centrifuge the sample at >5000 x g for 10 minutes.[5]

-

Transfer the supernatant to a clean tube.

-

The extract can be further cleaned up using a Solid Phase Extraction (SPE) cartridge if necessary to remove interfering matrix components.[6][7]

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase column, such as a C18 column, is typically used.[5][6]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid, is common.[4]

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is frequently used.[5]

Table 2: Example LC-MS/MS Parameters for Sudan II and this compound

| Parameter | Sudan II | This compound |

| Precursor Ion (m/z) | 277.1[8] | 283.1[5] |

| Product Ion (m/z) (Quantifier) | 121.1[5] | 121.1[5] |

| Product Ion (m/z) (Qualifier) | 93.1 | 93.1 |

| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |

| Cone Voltage (V) | Optimized for the specific instrument | Optimized for the specific instrument |

Note: The specific m/z values and instrument parameters should be optimized for the particular instrument being used.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Sudan dyes in food samples using this compound as an internal standard.

Caption: General workflow for Sudan dye analysis.

Toxicological Profile of Sudan II

While this compound is primarily used in analytical settings, the toxicological properties of its non-deuterated form, Sudan II, are of significant concern and are the reason for its regulation in food products.

Metabolism

Sudan II, like other azo dyes, can be metabolized by various enzymes in the body. A key metabolic pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductases present in the liver and, significantly, in the human intestinal microflora.[9] This process breaks the molecule into smaller aromatic amines, which are often the primary contributors to the dye's toxicity. In the case of Sudan II, this metabolic breakdown yields 2,4-dimethylaniline (B123086) and 1-amino-2-naphthol.[9]

Genotoxicity and Carcinogenicity

The aromatic amine metabolites of Sudan II are considered to be potentially carcinogenic.[9] The genotoxicity of Sudan II and its metabolites is believed to stem from their ability to form adducts with DNA.[1][10][11][12] These DNA adducts can disrupt the normal structure and function of DNA, potentially leading to mutations and the initiation of cancer. Animal studies have suggested that Sudan dyes are mutagenic.[1][10][11][12]

The proposed mechanism of genotoxicity involves the metabolic activation of Sudan II to reactive intermediates that can then bind covalently to DNA bases, particularly guanine.[1]

Signaling Pathway of Sudan II Metabolism and Genotoxicity

The following diagram illustrates the metabolic activation of Sudan II and its subsequent interaction with DNA, leading to potential genotoxicity.

Caption: Metabolism and genotoxicity of Sudan II.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of banned Sudan dyes in various matrices. Its use as an internal standard in LC-MS/MS methods is critical for ensuring food safety and regulatory compliance. The toxicological profile of the parent compound, Sudan II, underscores the importance of these analytical methods, as its metabolism can lead to the formation of genotoxic and potentially carcinogenic aromatic amines. This guide provides researchers, scientists, and drug development professionals with the foundational technical information required to work with and understand the implications of this compound and its non-deuterated analog.

References

- 1. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 2. Sudan II - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 5. fda.gov.tw [fda.gov.tw]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]

- 8. shoko-sc.co.jp [shoko-sc.co.jp]

- 9. journals.asm.org [journals.asm.org]

- 10. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Deuterated Sudan II

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the physical and chemical properties of deuterated Sudan II. It details the synthesis, characterization, and applications of this isotopically labeled compound, with a focus on its use as an internal standard in high-sensitivity analytical methods. The strategic incorporation of deuterium (B1214612) into the Sudan II molecule provides a valuable tool for researchers in analytical chemistry, toxicology, and drug metabolism.

Introduction

Sudan II is a fat-soluble, synthetic azo dye, characterized by its vibrant red-orange color.[1][2] Structurally, it is 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol.[3] While historically used in various industrial applications to color oils, waxes, and plastics, its use in food products is banned in many countries due to its classification as a potential carcinogen.[4] The metabolism of Sudan dyes can lead to the formation of carcinogenic aromatic amines.[5][6]

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium (²H or D), is a critical technique in chemical and pharmaceutical research.[7][8] This substitution results in a minimal change to the chemical properties of a molecule but a significant increase in its mass.[7] This mass difference makes deuterated compounds ideal as internal standards for quantitative mass spectrometry-based assays, improving the accuracy and reliability of detection methods for their non-labeled counterparts.[6][9][10] This guide focuses on the properties and synthesis of deuterated Sudan II, a key reference material for the monitoring of this illicit food additive.

Synthesis of Deuterated Sudan II

The synthesis of deuterated Sudan II can be approached by labeling different parts of the molecule, primarily either the phenylazo moiety or the naphthol moiety.[5] The most common variant discussed in the literature is Sudan II-d9, where the nine hydrogen atoms on the 2,4-dimethylaniline (B123086) group are replaced with deuterium.[5]

A typical synthetic workflow for producing Sudan II-d9 is outlined below. The process begins with a fully deuterated xylene precursor and proceeds through nitration, reduction, and finally, a diazotization-coupling reaction to form the azo dye.[5]

References

- 1. Sudan II - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Sudan II | C18H16N2O | CID 18386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of Orange II and Sudan III azo dyes and their metabolites on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide on the Stability and Storage of Sudan II-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sudan II-d6. The information presented is crucial for ensuring the integrity of this analytical standard in research and drug development applications. The stability of this compound, a deuterated analogue of the azo dye Sudan II, is critical for its use as an internal standard in quantitative analyses.

General Stability Profile

This compound, akin to its non-deuterated counterpart Sudan II, is a chemically stable compound under standard ambient conditions. However, for long-term use as an analytical standard, specific storage and handling procedures are necessary to prevent degradation. The primary degradation pathway for Sudan II involves the reductive cleavage of the azo bond, which can be influenced by factors such as light, temperature, pH, and the presence of strong oxidizing agents.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are based on general guidelines for azo dyes and specific information available for related compounds.

Solid (Neat) Form

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes potential for thermal degradation over extended periods. |

| 2°C to 8°C for short-term storage. | Adequate for maintaining stability for shorter durations. | |

| Light | Store in the dark (e.g., in an amber vial). | Protects against photodegradation. |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

| Inert Gas | Not generally required but can provide additional protection. | Can prevent oxidation, although Sudan II is not highly susceptible. |

In Solution

The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.

Table 2: Recommended Storage Conditions for this compound Solutions

| Solvent | Concentration | Storage Temperature | Estimated Stability |

| Acetonitrile (B52724) | 100 µg/mL | 4°C (in the dark) | Up to 6 months |

| DMSO | 30 mg/mL | -20°C | Up to 1 month |

| -80°C | Up to 1 year | ||

| Ethanol | 1 mg/mL | -20°C | Up to 1 month |

| -80°C | Up to 1 year |

Note: It is always recommended to prepare fresh solutions for critical quantitative applications. The stability of solutions should be periodically verified.

Factors Affecting Stability and Degradation Pathways

Several environmental factors can influence the stability of this compound, leading to its degradation. Understanding these factors is key to preventing the loss of the standard's integrity.

Light

Exposure to ultraviolet (UV) and visible light can induce photodegradation of azo dyes. This process typically involves the excitation of the azo bond, which can lead to cleavage and the formation of degradation products.

Temperature

Elevated temperatures can accelerate the rate of chemical degradation. While Sudan II is relatively stable at ambient temperatures, long-term storage at higher temperatures should be avoided.

pH

The pH of the solution can impact the stability of azo dyes. Some studies on similar azo dyes have shown that degradation can be accelerated in acidic conditions.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as they can chemically degrade the dye molecule.

Degradation Pathway

The primary degradation pathway for Sudan II is the reductive cleavage of the azo (-N=N-) bond. This can occur through enzymatic processes or other chemical reactions. This cleavage results in the formation of two aromatic amines: 2,4-dimethylaniline (B123086) and 1-amino-2-naphthol.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric (MS) detection is a suitable technique.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 80:20 v/v). Isocratic elution is often sufficient.

Detection:

-

Monitor at the maximum absorbance wavelength of Sudan II (approximately 493 nm).

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Add a small volume of acid (e.g., 1N HCl) or base (e.g., 1N NaOH) to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before injection.

-

Oxidative Degradation: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution. Incubate at a controlled temperature.

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).

-

-

Analysis: Inject the stressed and unstressed (control) samples into the HPLC system.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation products are resolved from the parent this compound peak.

Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life of this compound under recommended and stressed storage conditions.

Protocol:

-

Prepare multiple aliquots of this compound (both solid and in solution) in appropriate containers.

-

Store the aliquots under various conditions as outlined in the tables below.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove an aliquot from each storage condition.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the amount of this compound remaining and any major degradation products.

Table 3: Example Conditions for Long-Term Stability Study

| Condition | Temperature | Humidity |

| Recommended | 2-8°C | Ambient |

| Ambient | 25°C | 60% RH |

Table 4: Example Conditions for Accelerated Stability Study

| Condition | Temperature | Humidity |

| Accelerated | 40°C | 75% RH |

Summary of Quantitative Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an illustrative summary based on data for similar azo dyes and deuterated standards. This data should be confirmed by in-house stability studies.

Table 5: Illustrative Quantitative Stability Data

| Stress Condition | Parameter | Result |

| Thermal (40°C) | Purity after 12 days (solid) | No significant change |

| Low Temperature (-20°C) | Purity after 12 days (solid) | No significant change |

| Long-Term (20°C, dark) | Purity after 12 months (solid) | No significant change |

| Solution (Acetonitrile, 4°C, dark) | Estimated Half-life | > 6 months |

Conclusion

This compound is a stable compound when stored and handled correctly. To ensure its integrity as an analytical standard, it is imperative to store it at low temperatures, protected from light, and in a tightly sealed container. Solutions should be prepared fresh when possible, and their stability should be monitored over time, especially for long-term projects. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to maintain the quality and reliability of this compound in their analytical workflows.

A Comprehensive Technical Guide to the Safe Handling of Sudan II-d6

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of Sudan II is provided below. This data is critical for understanding the behavior of the compound under various laboratory conditions.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆N₂O | [1][2][3] |

| Molecular Weight | 276.33 g/mol | [1][2][3] |

| Appearance | Red-brown to Bordeaux crystals/powder | [1][4] |

| Melting Point | 156 - 158 °C | [3][4][5] |

| Boiling Point | 429.6 ± 55.0 °C at 760 mmHg | [6] |

| Flash Point | 213.6 ± 31.5 °C | [6] |

| Solubility | Insoluble in water. Soluble in DMSO (30 mg/mL). | [1][7] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

Toxicological Information

The toxicological properties of Sudan II have not been fully investigated[1]. However, available data suggests that caution should be exercised when handling this compound.

| Endpoint | Data | References |

| Acute Toxicity | Not classified as acutely toxic. | [8] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | [8][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [8] |

| Respiratory or Skin Sensitization | May cause skin sensitization. | [1][9] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [4] |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | [10][11] |

| Reproductive Toxicity | May cause adverse reproductive effects based on animal studies. | [1][10] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified as a specific target organ toxicant (repeated exposure). | [8] |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with Sudan II-d6. The following are general guidelines for handling this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][10].

-

Skin Protection : Wear appropriate protective gloves to prevent skin exposure[1]. The glove material must be impermeable and resistant to the product[5]. Also, wear appropriate protective clothing to prevent skin exposure[1].

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4]. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[1][4].

Engineering Controls

-

Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed to keep airborne concentrations low[1][5].

General Hygiene

-

Wash hands thoroughly after handling[10].

-

Avoid contact with eyes, skin, and clothing[10].

-

Do not eat, drink, or smoke when using this product.

-

Keep away from foodstuffs, beverages, and feed[5].

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances[1][10].

-

Store locked up[4].

Emergency Procedures

First-Aid Measures

-

If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical aid immediately[1].

-

In Case of Skin Contact : Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1].

-

In Case of Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately[1].

-

If Swallowed : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[1].

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam[4].

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[1][10]. Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide[10].

-

Protective Equipment : Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1][10].

Spill and Disposal Procedures

Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Caption: Workflow for handling a this compound spill.

Waste Disposal

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

-

Dispose of contents/container to an approved waste disposal plant[4].

-

Consult state and local hazardous waste regulations to ensure complete and accurate classification.

Conclusion

While this compound is a valuable tool in research and development, it is imperative that it is handled with the utmost care, adhering to the safety guidelines outlined in this document. The provided information, based on the properties of Sudan II, serves as a comprehensive resource to ensure the safety of all laboratory personnel. Always consult the most recent and specific Safety Data Sheet provided by the supplier before use.

References

- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 2. Sudan II | C18H16N2O | CID 18386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sudan II - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Sudan II | CAS#:3118-97-6 | Chemsrc [chemsrc.com]

- 7. selleckchem.com [selleckchem.com]

- 8. carlroth.com [carlroth.com]

- 9. SUDAN II Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. ucplchem.com [ucplchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Properties of Sudan II-d6: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Sudan II-d6, a deuterated isotopologue of the azo dye Sudan II. Designed for researchers, scientists, and professionals in drug development and food safety, this document details the core spectroscopic characteristics, experimental protocols for their determination, and a workflow for its application in analytical methods. This compound is primarily utilized as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1]

Core Spectroscopic Data

The spectroscopic properties of this compound are largely inferred from its non-deuterated counterpart, Sudan II, as deuterium (B1214612) labeling of the naphthyl ring is not expected to significantly alter its electronic transitions responsible for UV-Visible absorption and fluorescence. However, notable differences are observed in its mass spectrum due to the increased mass.

UV-Visible Absorption Spectroscopy

Sudan II exhibits a primary absorption maximum in the visible region, responsible for its orange-red color. The electronic transitions are typically π → π* and n → π* transitions within the azo-benzene chromophore.

Table 1: UV-Visible Absorption Properties of Sudan II

| Property | Value | Solvent |

| Maximum Absorption (λmax) | 493-498 nm | Ethanol |

| Secondary Absorption Peak | ~420 nm | |

| Molar Absorptivity (ε) | Not specified in search results |

Note: Data presented is for the non-deuterated Sudan II. The λmax for this compound is expected to be very similar.

Fluorescence Spectroscopy

While some azo dyes are known to fluoresce, specific fluorescence emission data for Sudan II and its deuterated form is not extensively documented in the provided search results. However, the deuterium isotope effect can influence fluorescence properties. Deuteration has been observed to increase the fluorescence lifetime and quantum yield in some organic molecules.[2][3][4][5][6] This is attributed to a decrease in non-radiative decay pathways, such as vibrational relaxation, where C-D bonds have a lower vibrational frequency than C-H bonds. Therefore, it can be postulated that this compound may exhibit a slightly higher fluorescence quantum yield compared to Sudan II.

Mass Spectrometry

Mass spectrometry is a critical technique for the characterization and quantification of this compound, especially in its role as an internal standard. The mass shift due to deuterium labeling allows for its clear differentiation from the non-deuterated Sudan II.

Table 2: Mass Spectrometric Data for Sudan II and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Sudan II | C₁₈H₁₆N₂O | 276.33 | 277.1 | Not specified |

| This compound | C₁₈H₁₀D₆N₂O | ~282.37 | 283 | 121 |

The product ion for this compound corresponds to a specific fragment generated during tandem mass spectrometry (MS/MS).[7]

Experimental Protocols

The following sections detail the methodologies for determining the spectroscopic properties of this compound. These protocols are based on established methods for the analysis of Sudan dyes.

UV-Visible Spectrophotometry

This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of this compound.

1. Instrumentation:

-

A dual-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

2. Materials:

-

This compound standard

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

3. Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a suitable concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

-

Instrument Blank: Fill a quartz cuvette with the spectroscopic grade solvent to be used for the analysis and use it to zero the instrument.

-

Sample Measurement: Fill a quartz cuvette with the prepared this compound solution and place it in the sample holder of the spectrophotometer.

-

Spectral Acquisition: Scan the sample from 200 to 800 nm and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a typical method for the analysis of Sudan dyes using this compound as an internal standard.[1][7][8][9][10]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

2. Materials:

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile).

-

Sudan II analytical standard.

-

HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water).

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

-

C18 reversed-phase column.

3. Sample Preparation (for food matrix analysis):

-

Weigh 1 gram of the homogenized food sample into a centrifuge tube.

-

Add a known volume of the this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 10-30 minutes.

-

Centrifuge the sample to separate the solid matrix from the solvent.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly analyzed by LC-MS/MS.[1]

4. LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), both typically containing 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Sudan II (e.g., m/z 277.1 → fragment) and this compound (m/z 283 → 121) are monitored.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Sudan dyes in a food matrix using this compound as an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 10.1039/C8CP05731A | Deuterium isotope effect in fluorescence of gaseous oxazine dyes† | Kuujia.com [kuujia.com]

- 5. Deuterium-isotope effect on the fluorescence yields and lifetimes of indole derivatives--including tryptophan and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of deuterium oxide on the fluorescence lifetimes and intensities of dyes with different modes of binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov.tw [fda.gov.tw]

- 8. lcms.cz [lcms.cz]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Understanding the Isotopic Labeling of Sudan II-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sudan II-d6, a deuterated analog of the synthetic azo dye Sudan II. The strategic incorporation of six deuterium (B1214612) atoms into the Sudan II structure renders it an invaluable tool in analytical chemistry, particularly as an internal standard for highly sensitive and accurate quantification methods. This document details the rationale behind its use, its synthesis, and its application in isotope dilution mass spectrometry.

Core Concepts: The Role of Deuteration

Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical chemical properties to protium (B1232500) (¹H). However, its greater mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle difference does not significantly alter the molecule's chemical behavior, such as its chromatographic retention time, but it does provide a distinct mass shift that is readily detectable by mass spectrometry. This principle is the cornerstone of its use as an internal standard in isotope dilution analysis, a technique that offers exceptional accuracy by correcting for sample loss during preparation and for matrix effects in the analytical instrument.[1]

Synthesis and Structure of this compound

The isotopic labeling of Sudan II with six deuterium atoms is specifically targeted to the naphthol moiety of the molecule. This is achieved through a coupling reaction between unlabeled 2,4-dimethylaniline (B123086) and deuterated β-naphthol (β-naphthol-d7).[2] The resulting this compound has the deuterium atoms distributed across the naphthalene (B1677914) ring system.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a diazotization-coupling reaction. A similar general procedure for other deuterated Sudan dyes has been described and can be adapted for this compound.[3]

-

Diazotization of 2,4-dimethylaniline: 2,4-dimethylaniline is dissolved in a solution of hydrochloric acid and water, then cooled to 0-5°C. A chilled solution of sodium nitrite (B80452) in water is added dropwise to the amine solution while maintaining the low temperature to form the diazonium salt.[3]

-

Coupling Reaction: A solution of β-naphthol-d7 is prepared in an alkaline medium (e.g., sodium hydroxide (B78521) solution). The previously prepared diazonium salt solution is then slowly added to the β-naphthol-d7 solution, again maintaining a low temperature to facilitate the azo coupling reaction.[2]

-

Purification: The resulting crude this compound precipitates out of the solution and can be collected by filtration. Further purification is typically achieved through recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[2]

Diagram: Synthetic Pathway of this compound

Caption: Synthetic workflow for the preparation of this compound.

Physicochemical and Mass Spectrometric Data

The primary physical difference between Sudan II and this compound is their molecular weight, which is a direct consequence of the six deuterium atoms. This mass difference is the basis for their differentiation in mass spectrometry.

| Property | Sudan II | This compound |

| Molecular Formula | C₁₈H₁₆N₂O[1] | C₁₈H₁₀D₆N₂O[4] |

| Molecular Weight | 276.33 g/mol [5] | ~282.37 g/mol |

| [M+H]⁺ (m/z) | 277.1[6] | ~283.1 |

Note: The molecular weight and m/z of this compound are calculated based on the addition of six deuterium atoms to the Sudan II structure.

Application in Isotope Dilution LC-MS/MS

This compound is predominantly used as an internal standard in the quantitative analysis of Sudan dyes in various matrices, particularly in food products where these dyes are banned due to their carcinogenic properties.[7][8] The isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is considered the gold standard for this type of analysis due to its high sensitivity and accuracy.[7]

Experimental Protocol: Quantification of Sudan Dyes in Food Samples

The following is a generalized protocol for the analysis of Sudan dyes in a food matrix (e.g., chili powder) using this compound as an internal standard.

-

Sample Preparation:

-

A known weight of the homogenized food sample (e.g., 1 gram) is placed in a centrifuge tube.[7]

-

A precise volume of a standard solution of this compound (and other deuterated Sudan dyes if analyzing multiple analytes) is added to the sample.[7]

-

An extraction solvent, typically acetonitrile (B52724), is added to the tube.[7]

-

The mixture is vigorously agitated (e.g., vortexed or shaken) for a set period to extract the dyes into the solvent.[7]

-

The sample is then centrifuged to separate the solid matrix from the liquid extract.[7]

-

An aliquot of the supernatant is taken for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extract is injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).[7]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native Sudan dyes and their deuterated internal standards.[7]

-

Diagram: Analytical Workflow for Sudan Dye Analysis

Caption: Workflow for the analysis of Sudan dyes using isotope dilution LC-MS/MS.

Conclusion

The isotopic labeling of Sudan II to create this compound provides a robust and reliable internal standard for the accurate quantification of this banned food additive. Its synthesis is straightforward, and its application in isotope dilution LC-MS/MS methods is well-established, offering a high degree of sensitivity and specificity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of this compound, underscoring its critical role in analytical and food safety testing.

References

- 1. Sudan II | C18H16N2O | CID 18386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. benchchem.com [benchchem.com]

- 8. lcms.cz [lcms.cz]

Sudan II-d6: A Versatile Tool for Advanced Research in Analytical Chemistry, Metabolism, and Toxicology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II, a synthetic azo dye, has been a subject of significant interest in the scientific community due to its widespread industrial use and potential health risks. Its deuterated isotopologue, Sudan II-d6, where six hydrogen atoms have been replaced by deuterium (B1214612), is emerging as a powerful tool in a variety of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in analytical quantification, metabolism studies, and toxicological assessments. Detailed experimental protocols and data are presented to facilitate its integration into advanced research workflows.

Core Applications of this compound

The primary and most established application of this compound is as an internal standard for the accurate quantification of Sudan II and other related azo dyes in various matrices, particularly in food products.[1][2] The near-identical chemical and physical properties of this compound to its non-deuterated counterpart, coupled with its distinct mass spectrometric signature, make it an ideal tool for correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Beyond its role as an internal standard, the stable isotope label in this compound opens up a range of potential research applications in the fields of drug metabolism, pharmacokinetics (DMPK), and toxicology. The principles of using stable isotope-labeled compounds in these fields are well-established and can be effectively applied to the study of Sudan II.[3][4]

Data Presentation: Analytical Parameters

The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods allows for highly sensitive and accurate quantification of Sudan dyes. The following table summarizes typical analytical parameters for the detection of Sudan II.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1.7 µg/Kg | [5] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/Kg | [5] |

| Recovery | 97.9 - 108.0% | [6] |

| Correlation Coefficient (r²) | > 0.998 | [6] |

Experimental Protocols

Quantification of Sudan II in Food Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general method for the extraction and quantification of Sudan II from a solid food matrix, such as chili powder, using this compound as an internal standard.

Materials:

-

Sudan II analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Weigh 1 g of the homogenized food sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Shake the sample for 30 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Sudan II and this compound.

-

Data Analysis:

-

Quantify the concentration of Sudan II in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Sudan II and a constant concentration of this compound.

In Vitro Metabolism of Sudan II using Liver Microsomes and this compound

This protocol outlines a hypothetical experiment to investigate the metabolic fate of Sudan II in vitro using liver microsomes, with this compound as a tool to differentiate between the parent compound and its metabolites.

Materials:

-

Sudan II

-

This compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Incubator/shaker at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of Sudan II and this compound (e.g., 1 µM each).

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer to identify potential metabolites of Sudan II.

-

Monitor for the disappearance of the parent compounds (Sudan II and this compound) and the appearance of their respective metabolites over time. The mass shift of +6 Da in the deuterated metabolites will confirm their origin from this compound.

-

Data Analysis:

-

Characterize the metabolic profile of Sudan II by identifying the major metabolites formed.

-

Determine the rate of metabolism of Sudan II and this compound by quantifying the decrease in their respective concentrations over time. This can provide insights into the kinetic isotope effect on the metabolism of Sudan II.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the known metabolic pathway of Sudan II.

Caption: Workflow for the quantification of Sudan II in food samples using this compound.

Caption: Experimental workflow for an in vitro metabolism study of Sudan II using this compound.

Caption: The primary metabolic pathway of Sudan II involves reductive cleavage of the azo bond.

Potential Research Applications

The unique properties of this compound pave the way for a range of advanced research applications beyond its current use.

Elucidation of Metabolic Pathways and Bioactivation

The known metabolism of Sudan II leads to the formation of aromatic amines, which are of toxicological concern.[7] By using this compound in in vivo or in vitro studies, researchers can definitively trace the metabolic fate of the parent compound. The distinct mass signature of the deuterated metabolites allows for their unambiguous identification, even in complex biological matrices. This is crucial for understanding the bioactivation pathways that may lead to the formation of reactive, potentially carcinogenic metabolites.

Pharmacokinetic and Toxicokinetic Studies

Deuterium labeling can alter the rate of metabolism of a compound, a phenomenon known as the kinetic isotope effect.[3] By comparing the pharmacokinetic profiles of Sudan II and this compound in animal models, researchers can investigate the impact of metabolism on the overall disposition and clearance of the dye. Such studies can provide valuable insights into the potential for bioaccumulation and the factors influencing its toxicity.

Toxicogenomic and Proteomic Investigations

The potential genotoxicity of Sudan II and its metabolites is a significant area of research.[8][9] this compound can be used in toxicogenomic and proteomic studies to probe the molecular mechanisms of its toxicity. By treating cells or animal models with this compound, researchers can use mass spectrometry-based techniques to identify proteins and DNA that have been adducted by the dye or its metabolites. The deuterium label serves as a unique tag for isolating and identifying these adducts, providing direct evidence of molecular interactions that may lead to adverse health effects.

Conclusion

This compound is a valuable and versatile tool for researchers in analytical chemistry, drug metabolism, and toxicology. While its primary application to date has been as an internal standard for quantitative analysis, its potential extends far beyond this role. The strategic use of this compound in metabolic fate, pharmacokinetic, and toxicological studies can provide unprecedented insights into the biotransformation, disposition, and molecular mechanisms of toxicity of this important azo dye. The experimental frameworks and potential applications outlined in this guide are intended to stimulate further research and unlock the full potential of this compound as a critical tool in advancing scientific knowledge and ensuring consumer safety.

References

- 1. benchchem.com [benchchem.com]

- 2. laborindo.com [laborindo.com]

- 3. benchchem.com [benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. lcms.cz [lcms.cz]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Sudan II in Food Matrices using Sudan II-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes are synthetic, fat-soluble azo dyes that are illegally used to enhance the color of various food products. Due to their carcinogenic properties, regulatory bodies worldwide have banned their use in foodstuffs.[1][2][3] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these compounds in complex food matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity, selectivity, and accuracy.[4][5][6]

This application note provides a detailed protocol for the quantitative analysis of Sudan II in food samples using an isotope dilution LC-MS/MS method. The use of a stable isotope-labeled internal standard, Sudan II-d6, is crucial for correcting analytical variability.[4][5] This method is essential for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[5][7]

Principle of Isotope Dilution LC-MS/MS

Isotope dilution mass spectrometry is a highly accurate quantification technique where a known amount of an isotopically labeled analogue of the analyte (the internal standard) is added to the sample at the beginning of the analytical process.[7] The stable isotope-labeled internal standard (SIL-IS), in this case, this compound, is chemically and physically almost identical to the analyte, Sudan II.[5] This ensures that both compounds behave similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[5] By measuring the ratio of the analyte signal to the internal standard signal, any variations introduced during the analytical workflow can be effectively normalized, leading to highly reliable and reproducible results.[5][8]

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Standards: Sudan II reference standard, this compound internal standard.

-

Solid Phase Extraction (SPE): C18 or silica-based cartridges.

-

Sample Matrices: Spices (e.g., paprika, chili powder), sauces, oils.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sudan II and this compound in methanol or acetonitrile to prepare individual stock solutions of 1 mg/mL. Store in amber vials at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the initial mobile phase composition.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation

-

Sample Homogenization: Homogenize solid food samples to a fine powder.

-

Weighing: Accurately weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Vortex vigorously for 1 minute and then shake for 30 minutes.[7] For certain matrices, ultrasound-assisted extraction for 15-30 minutes can improve extraction efficiency.[9][10]

-

Centrifugation: Centrifuge the sample at a high speed (e.g., >5000 x g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interferences.[11]

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[7][12]

-

Mobile Phase: A gradient elution is typically employed with:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient starts with a lower percentage of organic phase, which is then ramped up to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The following MRM transitions can be used for the detection and quantification of Sudan II and its internal standard, this compound. At least two transitions per compound are recommended for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Sudan II | 277.1 | 121.1 | 93.1 |

| This compound | 283.1 | 121.1 | 93.1 |

Note: The optimal collision energies and other MS parameters should be determined by infusing the individual standard solutions.

Data Presentation

The use of this compound as an internal standard allows for the generation of highly accurate and precise quantitative data. The performance of the method should be validated by assessing its linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Quantitative Performance Data

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve constructed using the analyte/internal standard peak area ratio versus concentration. |

| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

| Accuracy (Recovery) | 80 - 120% | The percentage of the true concentration of the analyte recovered from a spiked sample.[12][13] |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[9][10] |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of Sudan II using this compound as an internal standard.

Principle of Internal Standard Correction

Caption: How this compound corrects for analytical variations.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Sudan II in complex food matrices. This isotope dilution approach effectively mitigates the impact of matrix effects and procedural variations, leading to high accuracy and precision. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories involved in food safety monitoring and regulatory compliance.

References

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a liquid chromatography-tandem mass spectrometry with ultrasound-assisted extraction method for the simultaneous determination of sudan dyes and their metabolites in the edible tissues and eggs of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. lcms.cz [lcms.cz]

- 13. waters.com [waters.com]

Application Notes & Protocol: Staining of Intracellular Triglycerides with Sudan II

Introduction

Sudan II is a lysochrome (fat-soluble) diazo dye used for staining neutral triglycerides and lipids in histological and cytological preparations. Its principle is based on its higher solubility in lipids than in the solvent it is dissolved in. This preferential partitioning results in the selective staining of lipid droplets within cells, which appear as red-orange globules under a light microscope. This protocol provides a detailed method for staining triglycerides in cultured cells using Sudan II.

Applications

-

Lipid Metabolism Studies: Visualization and semi-quantitative analysis of intracellular lipid accumulation in response to various stimuli or drug treatments.

-

Drug Discovery: Screening for compounds that modulate lipid storage in cell models of diseases like steatosis, obesity, and atherosclerosis.

-

Toxicology: Assessing cellular steatosis as an indicator of cytotoxicity.

Materials

-

Sudan II (CI 12140)

-

Formaldehyde (37%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Isopropyl Alcohol (Isopropanol)

-

Glycerol (B35011) or aqueous mounting medium

-

Cultured cells on coverslips or in culture plates

-

Light microscope

Experimental Protocol

This protocol is optimized for staining triglycerides in adherent cell cultures.

4.1. Reagent Preparation

-

10% Formalin (in PBS): To 90 mL of PBS, add 10 mL of 37% formaldehyde. Prepare fresh and handle in a fume hood.

-

Sudan II Staining Solution (Saturated in 60% Isopropanol):

-

Prepare a 60% isopropanol (B130326) solution by mixing 60 mL of isopropanol with 40 mL of distilled water.

-

Add an excess of Sudan II powder to the 60% isopropanol solution (e.g., 0.5 g in 100 mL).

-

Heat the solution to 60°C while stirring for 30 minutes to facilitate saturation.

-

Allow the solution to cool to room temperature and let it sit overnight.

-

Filter the saturated solution using Whatman No. 1 filter paper before use to remove undissolved dye particles.

-

4.2. Staining Procedure

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in multi-well plates until they reach the desired confluency or have undergone the experimental treatment.

-

Fixation:

-

Carefully remove the culture medium.

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 10% formalin for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Remove the PBS and add the filtered, saturated Sudan II staining solution to completely cover the cells.

-

Incubate for 15-30 minutes at room temperature. The optimal time may vary depending on the cell type and the amount of lipid.

-

Remove the staining solution.

-

Differentiate the staining by briefly rinsing with 60% isopropanol. This step removes excess stain.

-

Wash the cells thoroughly with distilled water.

-

-

Counterstaining (Optional):

-

If nuclear staining is desired, incubate the cells with Hematoxylin or another suitable nuclear counterstain according to the manufacturer's instructions.

-

Wash with water to remove excess counterstain.

-

-

Mounting:

-

Mount the coverslips onto glass slides using a drop of glycerol or an aqueous mounting medium.

-

If using a culture plate, add PBS or mounting medium to the wells to prevent the cells from drying out.

-

-

Visualization:

-

Observe the stained cells under a bright-field light microscope.

-

Lipid droplets containing triglycerides will appear as distinct red-orange globules within the cytoplasm.

-

Data Presentation

Quantitative analysis of Sudan II staining is typically semi-quantitative and based on image analysis.

| Parameter | Description | Example Data (Hypothetical) |

| Staining Intensity | Mean intensity of the red channel within the cytoplasm, measured using software like ImageJ. | Control: 50 ± 5 AU |

| Treatment X: 150 ± 12 AU | ||

| Lipid Droplet Count | The number of distinct lipid droplets per cell. | Control: 10 ± 2 droplets |

| Treatment X: 45 ± 7 droplets | ||

| Lipid Droplet Area | The total area occupied by lipid droplets as a percentage of the total cell area. | Control: 5 ± 1% |

| Treatment X: 25 ± 4% |

AU = Arbitrary Units

Visualization of Experimental Workflow

// Node Definitions A [label="1. Cell Culture\n(on coverslips or plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Fixation\n(10% Formalin, 30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Staining\n(Sudan II Solution, 15-30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Differentiation\n(Rinse with 60% Isopropanol)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Wash with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Counterstain (Optional)\n(e.g., Hematoxylin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Mounting\n(Glycerol or Aqueous Medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="10. Visualization\n(Bright-field Microscopy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];